4-(4-Cyclopentylpiperazin-1-yl)quinazoline
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Overview
Description
4-(4-Cyclopentylpiperazin-1-yl)quinazoline is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities . The structure of this compound includes a quinazoline core linked to a cyclopentylpiperazine moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 4-(4-Cyclopentylpiperazin-1-yl)quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Transition metals like palladium and copper are used to catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable and cost-effective methods. One-pot synthesis and green chemistry approaches are commonly used to minimize waste and reduce environmental impact . For example, the condensation of substituted anthranilamides with aldehydes in the presence of copper oxide has been reported as an efficient method for synthesizing quinazoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopentylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
4-(4-Cyclopentylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can exert anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Used for treating hypertension and urinary retention associated with benign prostatic hyperplasia.
Erlotinib: Used for treating non-small cell lung cancer and pancreatic cancer.
Gefitinib: Used for treating non-small cell lung cancer.
Uniqueness
4-(4-Cyclopentylpiperazin-1-yl)quinazoline is unique due to its specific structure, which includes a cyclopentylpiperazine moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N4 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C17H22N4/c1-2-6-14(5-1)20-9-11-21(12-10-20)17-15-7-3-4-8-16(15)18-13-19-17/h3-4,7-8,13-14H,1-2,5-6,9-12H2 |
InChI Key |
SDYJUASJEOPULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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